2-(2-(Ethylthio)-4-methylthiazol-5-yl)butanoic acid
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Overview
Description
Butanoic acid, also known as butyric acid, is a carboxylic acid found in rancid butter, parmesan cheese, and vomit, and has an unpleasant odor and acrid taste, with a sweetish aftertaste . It can be detected by mammals with good scent detection abilities, such as dogs .
Synthesis Analysis
The synthesis of an ester, which is a carboxylic acid derivative, can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods and confirmed with the help of computational methods .Chemical Reactions Analysis
Organosulfides, like the one in the given compound, are incompatible with acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include properties such as vapor pressure, boiling point, as well as explosive limits and toxic exposure thresholds .Scientific Research Applications
Solubility and Thermodynamic Modelling
The solubility and thermodynamic properties of thiazole derivatives, like 2-amino-5-methylthiazole, in various organic solvents have been extensively studied. Such research is fundamental in understanding the dissolution and interaction behaviors of similar compounds, including 2-(2-(Ethylthio)-4-methylthiazol-5-yl)butanoic acid, in different media. These studies are crucial for pharmaceutical formulation and chemical synthesis processes, providing insights into the compound's behavior in solvents, which could be extrapolated to understand the solubility of closely related chemical structures (Gaoquan Chen et al., 2017).
Photovoltaic Properties
Research into conjugated side chains polymers incorporating thiazole units and various electron-withdrawing and donating end groups has revealed their potential in photovoltaic applications. Such studies underscore the role of thiazole derivatives in enhancing the solar absorption and photovoltaic performance of polymers, pointing towards the utility of 2-(2-(Ethylthio)-4-methylthiazol-5-yl)butanoic acid in solar cell technologies. The modification of electronic properties through the incorporation of thiazole derivatives can significantly impact the efficiency of solar cells, indicating a promising area for further exploration (Zhaojie Gu et al., 2012).
Molecular Engineering for Solar Cell Applications
The engineering of organic sensitizers for solar cell applications has highlighted the importance of thiazole derivatives in the development of high-efficiency solar cells. Thiazole-containing compounds have demonstrated remarkable incident photon to current conversion efficiencies when anchored onto TiO2 films. This suggests that similar compounds, such as 2-(2-(Ethylthio)-4-methylthiazol-5-yl)butanoic acid, could be explored for their potential in enhancing the photovoltaic performance of dye-sensitized solar cells, offering a pathway to more efficient renewable energy solutions (Sanghoon Kim et al., 2006).
Safety And Hazards
properties
IUPAC Name |
2-(2-ethylsulfanyl-4-methyl-1,3-thiazol-5-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S2/c1-4-7(9(12)13)8-6(3)11-10(15-8)14-5-2/h7H,4-5H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULFXUDKRQAMKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(N=C(S1)SCC)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Ethylthio)-4-methylthiazol-5-yl)butanoic acid |
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